2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then acylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects involves the interaction with specific molecular targets. In the case of its anti-leishmanial activity, the compound induces apoptosis in the parasites by disrupting their cellular processes . The exact molecular pathways involved are still under investigation, but it is believed to interfere with the parasite’s metabolic functions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-chlorophenyl)acetamide: This compound shares a similar structure but lacks the thiadiazole ring, which may result in different biological activities.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Another structurally related compound with potential variations in activity due to the presence of a fluorine atom.
Uniqueness
The presence of the thiadiazole ring in 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a key feature that distinguishes it from other similar compounds. This ring structure is associated with a range of biological activities, making the compound a valuable candidate for further research and development .
Properties
CAS No. |
885269-65-8 |
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Molecular Formula |
C10H7Cl2N3OS |
Molecular Weight |
288.15 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-14-9(15-17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,14,15,16) |
InChI Key |
XKRAEVTXUCZPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)NC(=O)CCl)Cl |
Purity |
95 |
Origin of Product |
United States |
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